molecular formula C19H16Cl2N2O3S B2594261 2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 536734-55-1

2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

Cat. No. B2594261
CAS RN: 536734-55-1
M. Wt: 423.31
InChI Key: KEUDTPYJVSWBQK-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide” is a chemical with the linear formula C16H15Cl2NO3 . It is related to a series of 2, 4-dichlorophenoxyacetamide-chalcones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula C16H15Cl2NO3 . More detailed information about its molecular structure was not found in the search results.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study investigated the metabolism of chloroacetamide herbicides, including acetochlor, alachlor, butachlor, and metolachlor, in human and rat liver microsomes. The research highlighted the complex metabolic pathways leading to carcinogenicity, involving the formation of DNA-reactive dialkylbenzoquinone imine from these herbicides. This study could provide a foundation for examining the metabolism of "2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide" and its potential environmental and health impacts (Coleman et al., 2000).

Chloroacetamide Inhibition of Fatty Acid Synthesis

Research on chloroacetamide herbicides like alachlor and metazachlor has shown their ability to inhibit fatty acid synthesis in the green alga Scenedesmus acutus. This indicates the biochemical activity of chloroacetamides could be explored for potential applications in controlling algal growth or studying fatty acid metabolism pathways (Weisshaar & Böger, 1989).

Synthesis and Biological Activity of Derivatives

Studies on the synthesis and antimicrobial activity of thiazolidinone and acetidinone derivatives from dichlorophenyl compounds have been conducted. These compounds, including those similar to "2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide," have shown promising antimicrobial activity against various microorganisms. Such research underscores the potential for designing new antimicrobial agents from chloroacetamide and thiazole derivatives (Mistry, Desai, & Intwala, 2009).

Mechanism of Action

The compound is related to a series of 2, 4-dichlorophenoxyacetamide-chalcones, which were evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . Some of these compounds were tested against c-Met kinase and were found to possess good activity . Molecular docking studies indicated that these compounds bind to Met1160 from the hinge region .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S/c1-11-18(12-3-6-14(25-2)7-4-12)23-19(27-11)22-17(24)10-26-16-8-5-13(20)9-15(16)21/h3-9H,10H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUDTPYJVSWBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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